Budiodarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antiarrhythmic Effects

One of the primary areas of research for Budiodarone is its potential use as an antiarrhythmic drug. Antiarrhythmics are medications used to control irregular heartbeats. Budiodarone is believed to work by affecting various ion channels in heart cells, which are responsible for the electrical signals that coordinate heart contractions. Studies have shown that Budiodarone may be effective in preventing certain types of arrhythmias, such as atrial fibrillation [].

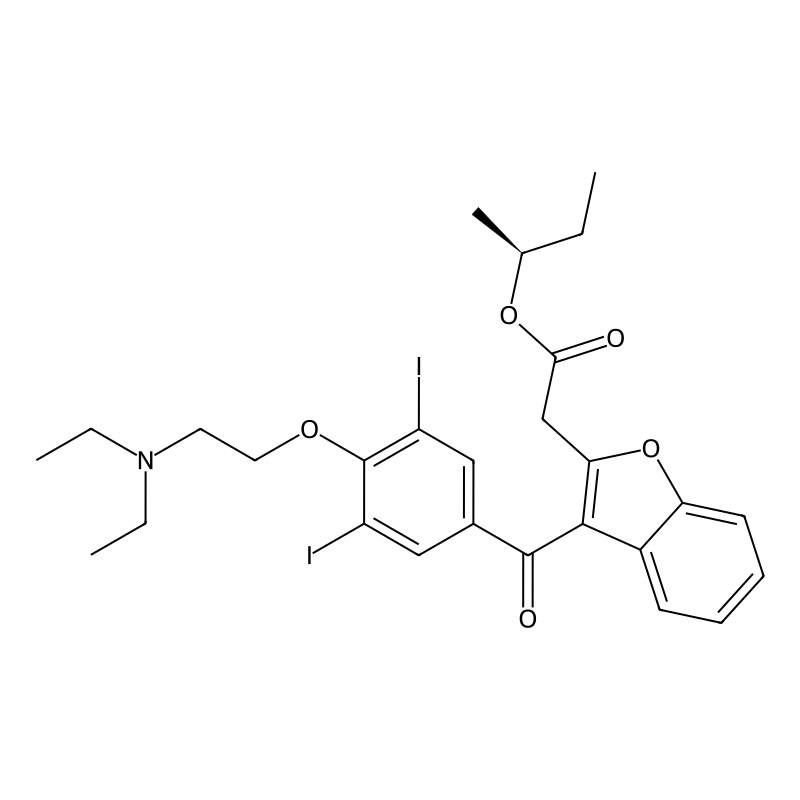

Budiodarone, also known as ATI-2042, is a chemical analog of amiodarone. It is characterized by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety, which differentiates it from amiodarone. This structural variation contributes to budiodarone's shorter half-life of approximately 7 hours compared to the 35 to 68 days associated with amiodarone. The compound has a molecular formula of C₂₇H₃₁I₂NO₅ and a molar mass of 703.356 g/mol .

Like amiodarone, Budiodarone is believed to act as a Vaughan-Williams class III antiarrhythmic agent [, ]. This means it prolongs the action potential duration and refractory period of heart muscle cells, effectively making the heart less excitable and preventing irregular heart rhythms []. Budiodarone achieves this by blocking various ion channels in heart cells, including potassium, sodium, and calcium channels []. The specific details of how this translates to its antiarrhythmic effect are still under investigation [].

As Budiodarone is undergoing clinical trials, its safety profile in humans is still being established. However, pre-clinical studies suggest a potential advantage over amiodarone. One study showed that Budiodarone had a shorter half-life than amiodarone, potentially reducing the risk of long-term side effects associated with prolonged drug exposure [].

More clinical trials are needed to definitively assess Budiodarone's safety profile and identify any potential side effects or drug interactions [].

- Ion Channel Interactions: Budiodarone inhibits sodium, potassium, and calcium channels in cardiac myocytes. This inhibition alters the action potential duration and refractory periods within the heart muscle.

- Metabolic Pathways: The compound is rapidly metabolized by plasma and tissue esterases, which contributes to its shorter half-life and potentially reduced toxicity compared to amiodarone .

The biological activity of budiodarone is multifaceted:

- Antiarrhythmic Properties: Budiodarone's primary function is to prevent arrhythmias by prolonging the refractory period in cardiac tissues. It achieves this through:

- Clinical Trials: Preliminary studies have indicated that budiodarone may effectively reduce the frequency of paroxysmal atrial fibrillation episodes .

The synthesis of budiodarone involves several steps:

- Formation of the Benzofuran Moiety: The initial step typically involves synthesizing the benzofuran structure.

- Introduction of Side Chains: The sec-butyl acetate side chain is introduced through acylation reactions.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use .

Budiodarone is primarily being studied for its application as an antiarrhythmic drug. Its potential benefits include:

- Treatment of Atrial Fibrillation: Budiodarone is being evaluated for its efficacy in managing paroxysmal atrial fibrillation.

- Reduced Toxicity Profile: Compared to amiodarone, budiodarone's faster metabolism may lead to fewer adverse effects related to long-term use .

Research indicates that budiodarone interacts with various ion channels in cardiac tissues:

- Potassium Channels: Prolongs action potential duration by inhibiting potassium efflux.

- Sodium Channels: Reduces depolarization rates by decreasing sodium influx.

- Calcium Channels: Lowers intracellular calcium levels, which can be beneficial in preventing arrhythmias but may also affect cardiac contractility negatively .

Budiodarone shares similarities with several other antiarrhythmic agents, particularly amiodarone. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Differences | Half-Life | Key Properties |

|---|---|---|---|

| Budiodarone | Sec-butyl acetate side chain | ~7 hours | Rapid metabolism; fewer side effects |

| Amiodarone | Iodine atoms and longer carbon chains | 35–68 days | Effective but higher toxicity |

| Dronedarone | Lacks iodine; different side chains | ~13 hours | Less effective than amiodarone |

| Sotalol | Pure beta-blocker; different mechanism | ~12 hours | Primarily affects beta receptors |

Budiodarone's unique structural modifications allow it to maintain similar electrophysiological properties while potentially offering a safer profile due to its rapid metabolism and shorter half-life compared to traditional agents like amiodarone.

The synthesis of Budiodarone requires a carefully selected array of reagents and solvents that facilitate the formation of its complex benzofuran structure with the characteristic sec-butyl acetate side chain. The molecular formula of Budiodarone is C27H31I2NO5, representing (2S)-butan-2-yl 2-(3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate [1] [2].

Primary Reagents

Essential reagents for Budiodarone synthesis include diiodinated aromatic compounds that provide the characteristic iodine substitution pattern observed in the final structure [3] [4]. Acetonitrile serves as a primary solvent due to its compatibility with various synthetic transformations and its ability to dissolve both polar and nonpolar intermediates . Benzyl alcohol emerges as a crucial solvent component, particularly in formulation processes where it enhances solubility properties [6] [7].

Methylene chloride and acetone function as organic co-solvents, providing the necessary polarity adjustments for different reaction stages . The synthesis utilizes esterification reagents that enable the formation of the sec-butyl acetate linkage at position 2 of the benzofuran moiety [8]. Diethylamine derivatives are incorporated to introduce the tertiary amine functionality that characterizes Budiodarone's pharmacophore [4].

Reaction Medium Components

The reaction medium typically incorporates potassium carbonate as a base for deprotonation reactions and cyclization processes [9] [10]. Trifluoroacetic anhydride may be employed in specific synthetic transformations, particularly those involving substitution reactions on the benzofuran ring system [10]. Palladium-based catalysts facilitate crucial coupling reactions necessary for constructing the complex aromatic framework [10].

Solvent Systems

The synthesis employs diverse solvent systems depending on the specific transformation. Dimethylformamide serves as a high-boiling aprotic solvent for reactions requiring elevated temperatures [9]. Tetrahydrofuran provides an ethereal medium suitable for organometallic transformations and reductions [10]. The selection of appropriate solvent systems directly influences reaction yields and product purity [11] [12].

Stepwise Synthesis Protocol for Benzofuran Derivatives

The stepwise synthesis of Budiodarone follows established protocols for benzofuran derivative preparation, with specific modifications to accommodate the unique structural features of this antiarrhythmic agent.

Initial Framework Construction

The synthesis begins with the construction of the core benzofuran framework through cyclization reactions involving ortho-alkynylphenol precursors [9]. The benzofuran ring system is assembled using methods that ensure proper regioselectivity and maintain the aromatic character essential for biological activity [13]. The cyclization process typically involves acid or base catalysis, with careful control of reaction conditions to prevent unwanted side reactions [10].

Aromatic Substitution Sequence

Following benzofuran core formation, the synthetic sequence introduces the diiodo substitution pattern characteristic of Budiodarone. This process involves selective halogenation reactions that place iodine atoms at specific positions on the aromatic ring [3]. The substitution reactions require precise control of stoichiometry and reaction conditions to achieve the desired regioselectivity [10].

The introduction of the diethylaminoethoxy substituent follows established protocols for nucleophilic aromatic substitution. This transformation typically employs elevated temperatures and appropriate base catalysis to facilitate the substitution reaction [9]. The reaction conditions must be optimized to prevent degradation of sensitive functional groups while ensuring complete conversion [11].

Sequential Coupling Reactions

The synthetic protocol employs sequential palladium-catalyzed coupling reactions to introduce various substituents onto the benzofuran nucleus [14]. The order of substitution follows the sequence of C-2, C-5, and C-3 positions, enabling high regioselectivity for each transformation [14]. This methodology allows for the systematic introduction of complex substituents while maintaining structural integrity [10].

Cross-coupling reactions utilize appropriate aryl halides and organometallic reagents under carefully controlled conditions. The reactions typically require inert atmosphere conditions and precise temperature control to achieve optimal yields [14]. Reaction monitoring through analytical techniques ensures complete conversion at each step [11].

Budiodarone exhibits characteristic physicochemical properties that significantly influence its pharmaceutical behavior and formulation requirements. The compound demonstrates notably poor aqueous solubility, with a predicted water solubility of approximately 0.00553 mg/mL [1], classifying it as a poorly water-soluble pharmaceutical compound. This limited aqueous solubility presents formulation challenges typical of highly lipophilic drug substances.

The partition coefficient (LogP) of budiodarone has been computationally determined to range between 7.02 and 7.15 [1], indicating an extremely high lipophilicity. This elevated LogP value reflects the compound's strong preference for lipophilic environments over aqueous phases, which is consistent with its structural features including the benzofuran moiety and diiodinated aromatic ring system [2] [3].

Solubility characteristics vary significantly across different organic solvents. In dimethyl sulfoxide (DMSO), budiodarone demonstrates substantially improved solubility ranging from 5 to 80 mg/mL depending on the specific formulation and salt form [5]. Ethanol solubility remains limited at approximately 3 mg/mL [6], while dimethylformamide (DMF) provides moderate solubility at 12 mg/mL [6]. These solubility profiles are critical for analytical method development and pharmaceutical formulation strategies.

The compound's poor aqueous solubility necessitates specialized formulation approaches, including the development of enhanced solubility formulations. Patent literature describes formulations achieving aqueous solubility ranges of 200-1250 mg/mL through the incorporation of solubilizing agents such as benzyl alcohol and cosolvents [7] [8].

Thermal Stability and Degradation Pathways

Thermal stability assessment of budiodarone reveals important considerations for pharmaceutical processing and storage. The compound requires controlled storage conditions, with recommended storage temperatures of -20°C for powder formulations and -80°C for solution preparations [5] [9]. Under ambient conditions, the compound maintains stability for extended periods when stored in sealed containers away from moisture [5].

The primary degradation mechanism involves ester hydrolysis mediated by plasma and tissue esterases, which represents the intended metabolic pathway rather than a stability concern [10] [11]. This ester modification distinguishes budiodarone from its parent compound amiodarone and enables rapid metabolic clearance with a plasma half-life of approximately 7 hours [10] [11]. The rapid ester hydrolysis generates the major metabolite ATI-2000, which is electrophysiologically inactive [9] [11].

Stability studies indicate that solution formulations maintain integrity for one month when stored at -20°C and up to six months at -80°C under sealed, moisture-protected conditions [5] [9]. These stability parameters are crucial for pharmaceutical development and clinical application, particularly given the compound's investigational status in clinical trials.

The thermal degradation profile differs significantly from structurally related compounds like amiodarone, which exhibits thermal decomposition onset temperatures around 431 K [12]. However, specific thermal decomposition temperatures for budiodarone have not been extensively characterized in the available literature, representing an area requiring further analytical investigation.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of budiodarone employs multiple analytical techniques to confirm structural integrity and assess purity. Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary method for structural confirmation, with analytical certificates consistently reporting spectra consistent with the expected molecular structure [13] [14]. The NMR spectra provide detailed information about the stereochemical configuration, particularly confirming the S-configuration at the chiral center [2] [3].

Infrared (IR) spectroscopy facilitates functional group identification, revealing characteristic absorption bands associated with the benzofuran ring system, aromatic diiodinated moiety, and ester functionality [15]. The IR spectral signatures confirm the presence of key structural elements including the C=O stretch of the ester group and aromatic C=C stretching vibrations.

Mass spectrometry (MS) analysis provides definitive molecular weight confirmation, with the molecular ion peak consistently observed at m/z 703, corresponding to the molecular formula C₂₇H₃₁I₂NO₅ [2] [3]. High-resolution mass spectrometry confirms the monoisotopic mass of 703.029169 Da [2]. Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation analysis, providing structural confirmation and supporting metabolite identification studies [16].

Liquid chromatography-mass spectrometry (LC-MS/MS) represents the gold standard for quantitative bioanalytical applications, offering exceptional sensitivity with detection limits in the picogram per milliliter range [17]. This technique proves essential for pharmacokinetic studies and therapeutic drug monitoring applications. The mass spectrometric behavior includes predictable fragmentation patterns that support both qualitative identification and quantitative analysis in complex biological matrices.

X-ray Crystallography and Solid-State Properties

X-ray crystallographic analysis of budiodarone remains limited in the published literature, representing a significant gap in the comprehensive physicochemical characterization of this compound. While X-ray crystallography provides the most definitive structural information for pharmaceutical compounds [18] [19], specific crystal structure data for budiodarone has not been extensively reported in accessible databases or research publications.

The solid-state properties of budiodarone include its physical appearance as a white to off-white solid powder [14] [20]. The compound exists in multiple salt forms, including hydrochloride and tartrate salts, which influence its solid-state behavior and pharmaceutical properties [21] [5]. The tartrate salt form demonstrates improved handling characteristics and stability profiles compared to the free base [21] [14].

Crystal polymorphism studies have not been comprehensively conducted for budiodarone, despite the critical importance of polymorphic forms in pharmaceutical development [22]. The absence of detailed polymorphism data represents a limitation in understanding the complete solid-state behavior of this compound. Such studies would be essential for pharmaceutical development, as polymorphic forms can significantly impact solubility, stability, and bioavailability.

Hygroscopicity characteristics require controlled moisture conditions during storage and handling, with specifications indicating storage away from moisture to maintain compound integrity [5] [9]. The bulk powder properties, including particle size distribution, surface area, and flow characteristics, have not been extensively characterized in the available literature.

The stereochemical configuration is well-established, with budiodarone containing one defined stereocenter in the S-configuration [2] [3]. This stereochemical specificity is critical for biological activity and requires maintenance throughout pharmaceutical processing and storage.

Chromatographic Purity Assessment (HPLC, GC)

High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment of budiodarone, consistently achieving purity determinations exceeding 98% [13] [14] [23]. HPLC with ultraviolet (UV) detection provides routine analytical capabilities with detection limits in the microgram per milliliter range, making it suitable for pharmaceutical quality control applications [24].

Advanced HPLC methodologies incorporating diode array detection (DAD) enable comprehensive impurity profiling with enhanced sensitivity in the nanogram per milliliter range [24]. These methods facilitate the identification and quantification of process-related impurities and degradation products, which is essential for pharmaceutical development and regulatory compliance.

Ultra-performance liquid chromatography (UPLC) offers enhanced analytical capabilities with improved resolution and faster analysis times while maintaining purity assessments above 98% [24]. The higher resolution capabilities of UPLC prove particularly valuable for separating closely related impurities and isomeric compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sensitive analytical approach, achieving detection limits in the picogram per milliliter range [17]. This technique proves indispensable for pharmacokinetic studies, bioequivalence assessments, and trace-level impurity analysis. The high selectivity and sensitivity of LC-MS/MS enable accurate quantification in complex biological matrices.

Gas chromatography (GC) applications remain limited for budiodarone analysis due to the compound's molecular weight and thermal lability concerns [25] [26]. The high molecular weight (703.355 Da) and potential for thermal decomposition during GC analysis make this technique unsuitable for routine budiodarone analysis. Alternative derivatization approaches have not been extensively explored for enabling GC analysis of this compound.

Reversed-phase HPLC using C18 or similar stationary phases represents the standard pharmaceutical analytical approach, providing reliable separation and quantification capabilities [24]. Method development typically employs gradient elution with acetonitrile-water or methanol-water mobile phase systems, optimized for the compound's lipophilic characteristics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Dates

2: Ezekowitz MD, Nagarakanti R, Lubinski A, Bandman O, Canafax D, Ellis DJ,

3: Mason PK, DiMarco JP. New pharmacological agents for arrhythmias. Circ

4: Arya A, Silberbauer J, Teichman SL, Milner P, Sulke N, Camm AJ. A preliminary